
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide, also known as EPIC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPIC is a piperidine-based compound that has been shown to have significant effects on the central nervous system, making it a promising candidate for further study.
Mécanisme D'action
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide is believed to work by binding to and modulating the activity of dopamine and serotonin receptors in the brain. This modulation can lead to changes in neurotransmitter release and uptake, resulting in altered signaling within the brain.
Biochemical and Physiological Effects:
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide has been shown to increase dopamine and serotonin release, leading to increased locomotor activity and enhanced reward-seeking behavior. Additionally, N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide for lab experiments is its specificity for dopamine and serotonin receptors. This specificity allows researchers to selectively target these systems without affecting other neurotransmitter systems. However, N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide is a relatively new compound, and more research is needed to fully understand its limitations and potential side effects.
Orientations Futures
There are many potential future directions for research on N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide. One area of interest is in the development of new treatments for mood disorders such as depression and anxiety. N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide's ability to modulate dopamine and serotonin systems may make it a promising candidate for these applications. Additionally, N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide may have potential applications in the study of addiction and other psychiatric disorders. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-bromo-1-phenylethanone with 2-aminobenzophenone to form an intermediate product. This intermediate is then reacted with N-ethylpiperidine to produce the final product, N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of the central nervous system. N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide has been shown to have significant effects on the dopamine and serotonin systems, which are critical for regulating mood, motivation, and reward.
Propriétés
IUPAC Name |
N-ethyl-4-(1H-indol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-17-16(20)19-9-7-12(8-10-19)15-11-13-5-3-4-6-14(13)18-15/h3-6,11-12,18H,2,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMYQOHEAWZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
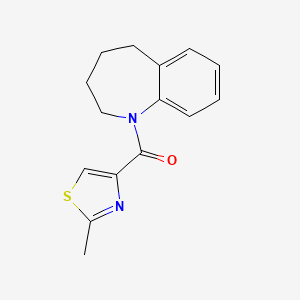


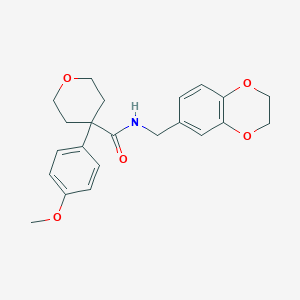
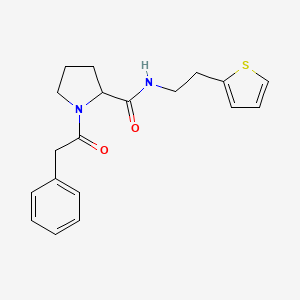
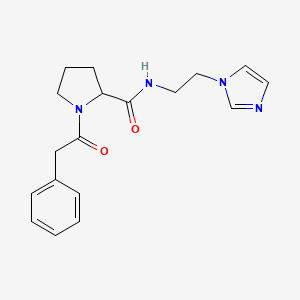

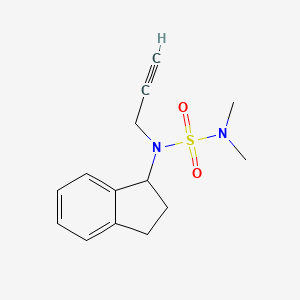
![4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)
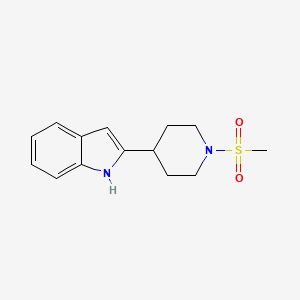
![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)
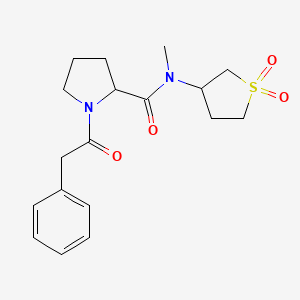
![1-methyl-2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7531594.png)